![molecular formula C18H29ClN2O B4405845 1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4405845.png)
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound characterized by its unique molecular structure. This compound contains 49 atoms, including 28 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom
Preparation Methods
The synthesis of 1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride involves several steps. The synthetic route typically includes the reaction of 2,4-dimethyl-6-prop-2-enylphenol with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride stands out due to its unique structural features and chemical properties. Similar compounds include:
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine: This compound shares a similar core structure but differs in the substitution pattern on the piperazine ring.
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine: This compound is closely related but lacks the hydrochloride component.
Properties
IUPAC Name |
1-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-5-6-17-14-15(2)13-16(3)18(17)21-12-11-20-9-7-19(4)8-10-20;/h5,13-14H,1,6-12H2,2-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRWMWMTNULWCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)OCCN2CCN(CC2)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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